molecular formula C12H21N5O2 B6182910 tert-butyl 4-(4-amino-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate CAS No. 2639416-90-1

tert-butyl 4-(4-amino-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate

Cat. No.: B6182910
CAS No.: 2639416-90-1
M. Wt: 267.3
InChI Key:
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Description

tert-Butyl 4-(4-amino-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate: is a synthetic organic compound that features a piperidine ring substituted with a triazole moiety and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-amino-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate typically involves a multi-step process:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Triazole Moiety: The triazole ring is often introduced via a click chemistry reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This involves reacting an alkyne with an azide in the presence of a copper catalyst.

    Attachment of the tert-Butyl Ester Group: The tert-butyl ester group can be introduced through esterification reactions, typically using tert-butyl alcohol and an appropriate acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group on the triazole ring, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the triazole ring or the ester group, potentially converting the ester to an alcohol or reducing the triazole to a dihydrotriazole.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce alcohols or dihydrotriazoles. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-(4-amino-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is explored for its potential as a pharmacophore in drug design. The triazole ring is known for its bioisosteric properties, which can mimic the structure and function of other biologically active molecules.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The triazole moiety is often found in drugs with antimicrobial, antifungal, and anticancer activities, making this compound a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-amino-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate depends on its specific application. In drug design, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-(4-aminomethyl)phenyl)piperidine-1-carboxylate: This compound features a similar piperidine and tert-butyl ester structure but with a different aromatic substitution.

    tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: This compound includes a pyrazole ring instead of a triazole, offering different chemical properties and reactivity.

Uniqueness

The uniqueness of tert-butyl 4-(4-amino-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate lies in its combination of a piperidine ring with a triazole moiety and a tert-butyl ester group. This structure provides a balance of stability, reactivity, and biological activity, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

2639416-90-1

Molecular Formula

C12H21N5O2

Molecular Weight

267.3

Purity

95

Origin of Product

United States

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